molecular formula C18H20ClNO4S B4419799 4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine

4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine

Cat. No.: B4419799
M. Wt: 381.9 g/mol
InChI Key: UBMLZHSCPHUAGR-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine is an organic compound with a complex structure that includes a morpholine ring, a chlorobenzyl group, and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzyl chloride with sodium sulfite to form 2-chlorobenzyl sulfonate. This intermediate is then reacted with morpholine to yield 4-[(2-chlorobenzyl)sulfonyl]morpholine. The final step involves the reaction of this intermediate with phenoxymethyl chloride under basic conditions to produce the target compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, while the morpholine ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

  • 4-[(2-Chlorobenzyl)sulfonyl]morpholine
  • 2-(Phenoxymethyl)morpholine
  • 4-[(2-Bromobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine

Uniqueness: 4-[(2-Chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the chlorobenzyl and phenoxymethyl groups in the same molecule allows for a diverse range of chemical modifications and applications.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfonyl]-2-(phenoxymethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c19-18-9-5-4-6-15(18)14-25(21,22)20-10-11-23-17(12-20)13-24-16-7-2-1-3-8-16/h1-9,17H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMLZHSCPHUAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)CC2=CC=CC=C2Cl)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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